molecular formula C12H11NO4 B11878451 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione CAS No. 79552-57-1

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione

Cat. No.: B11878451
CAS No.: 79552-57-1
M. Wt: 233.22 g/mol
InChI Key: GEYULVAYWUEEDT-UHFFFAOYSA-N
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Description

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 5-position and an oxopropyl group at the 1-position of the indoline-2,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated indole derivatives .

Scientific Research Applications

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

79552-57-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

5-methoxy-1-(2-oxopropyl)indole-2,3-dione

InChI

InChI=1S/C12H11NO4/c1-7(14)6-13-10-4-3-8(17-2)5-9(10)11(15)12(13)16/h3-5H,6H2,1-2H3

InChI Key

GEYULVAYWUEEDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=C(C=C(C=C2)OC)C(=O)C1=O

Origin of Product

United States

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